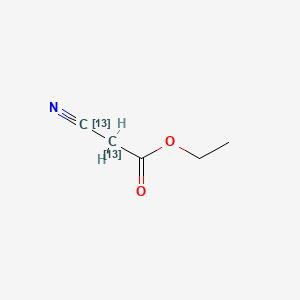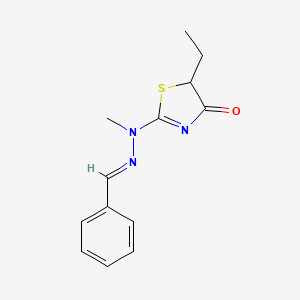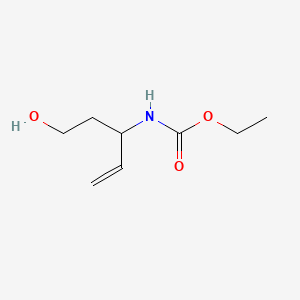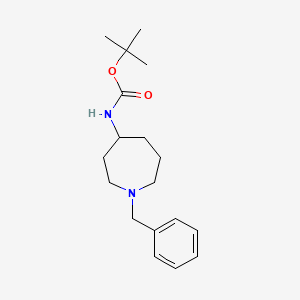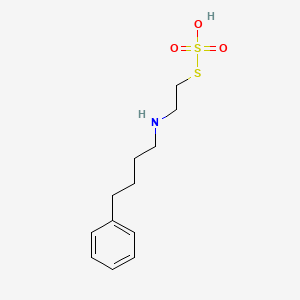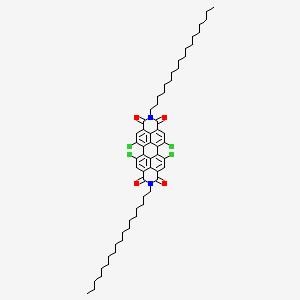
1,6,7,12-Tetrachloro-N-N'-bis(octadecyl)-perylene-3,4,9,10-tetracarboxylic acid diimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6,7,12-Tetrachloro-N-N’-bis(octadecyl)-perylene-3,4,9,10-tetracarboxylic acid diimide is a complex organic compound known for its unique structural and chemical properties. It is a derivative of perylene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of four chlorine atoms and two long octadecyl chains attached to the perylene core. This compound is widely used in various scientific research applications due to its stability, solubility, and distinctive electronic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7,12-tetrachloro-N-N’-bis(octadecyl)-perylene-3,4,9,10-tetracarboxylic acid diimide typically involves the following steps:
Chlorination: The perylene core is chlorinated to introduce four chlorine atoms at the 1, 6, 7, and 12 positions.
Imidization: The chlorinated perylene is then reacted with octadecylamine to form the diimide structure.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
1,6,7,12-Tetrachloro-N-N’-bis(octadecyl)-perylene-3,4,9,10-tetracarboxylic acid diimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perylene tetracarboxylic dianhydride.
Reduction: Reduction reactions can lead to the formation of perylene diimide derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides or Grignard reagents.
Major Products Formed
The major products formed from these reactions include various perylene diimide derivatives, which have applications in organic electronics and photonics .
科学的研究の応用
1,6,7,12-Tetrachloro-N-N’-bis(octadecyl)-perylene-3,4,9,10-tetracarboxylic acid diimide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of advanced materials and as a dye in organic synthesis.
Biology: Employed in the study of biological membranes and as a fluorescent probe for imaging applications.
Industry: Utilized in the production of organic semiconductors, solar cells, and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1,6,7,12-tetrachloro-N-N’-bis(octadecyl)-perylene-3,4,9,10-tetracarboxylic acid diimide involves its interaction with molecular targets through its electronic properties. The compound’s perylene core allows for efficient electron transfer, making it suitable for use in electronic and photonic devices. Additionally, its long octadecyl chains enhance its solubility and stability in various solvents .
類似化合物との比較
Similar Compounds
Perylene-3,4,9,10-tetracarboxylic dianhydride: Lacks the chlorine atoms and octadecyl chains, resulting in different solubility and electronic properties.
N,N’-Bis(alkyl)-perylene-3,4,9,10-tetracarboxylic acid diimide: Similar structure but with different alkyl chains, affecting its solubility and application.
1,6,7,12-Tetrachloro-perylene-3,4,9,10-tetracarboxylic acid diimide: Lacks the octadecyl chains, leading to different solubility and stability.
Uniqueness
1,6,7,12-Tetrachloro-N-N’-bis(octadecyl)-perylene-3,4,9,10-tetracarboxylic acid diimide is unique due to its combination of chlorine atoms and long octadecyl chains, which provide enhanced solubility, stability, and electronic properties. These features make it particularly valuable in applications requiring high-performance materials .
特性
分子式 |
C60H78Cl4N2O4 |
|---|---|
分子量 |
1033.1 g/mol |
IUPAC名 |
11,14,22,26-tetrachloro-7,18-dioctadecyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C60H78Cl4N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-65-57(67)41-37-45(61)51-53-47(63)39-43-50-44(40-48(64)54(56(50)53)52-46(62)38-42(58(65)68)49(41)55(51)52)60(70)66(59(43)69)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-40H,3-36H2,1-2H3 |
InChIキー |
LKVQVOQOQJVPQF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCN1C(=O)C2=CC(=C3C4=C(C=C5C6=C4C(=C(C=C6C(=O)N(C5=O)CCCCCCCCCCCCCCCCCC)Cl)C7=C(C=C(C2=C37)C1=O)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-chloroacetyl)oxime]](/img/structure/B13830403.png)
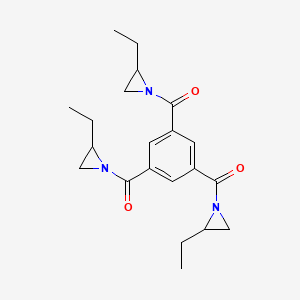
![1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone](/img/structure/B13830420.png)
![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B13830426.png)

![(E)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B13830436.png)
![(3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B13830440.png)
